N-Sulfamoylbutanamide
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Overview
Description
N-Sulfamoylbutanamide is an organic compound with the molecular formula C₄H₁₀N₂O₃S. It is a sulfonamide derivative, characterized by the presence of a sulfamoyl group attached to a butanamide backbone. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Sulfamoylbutanamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH₄I). This method is efficient and environmentally friendly, tolerating a wide range of functional groups . Another method involves the use of sulfonyl chlorides with amines under alkaline conditions to form sulfonamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of metal-catalyzed coupling reactions and oxidative coupling of thiols and amines are also explored for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Sulfamoylbutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sulfonyl chlorides and amines are employed under alkaline conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-Sulfamoylbutanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme activities and protein interactions.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of N-Sulfamoylbutanamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA, RNA, and proteins, leading to bacterial cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .
Comparison with Similar Compounds
- N-Butyl-Benzenesulfonamide
- Sulfanilamide
- Sulfinamides
Comparison: N-Sulfamoylbutanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to N-Butyl-Benzenesulfonamide, it has a different backbone, leading to variations in reactivity and applications . Sulfanilamide and sulfinamides share similar sulfonamide groups but differ in their side chains and overall molecular structure, affecting their biological activities and uses .
Properties
CAS No. |
65952-23-0 |
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Molecular Formula |
C4H10N2O3S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-sulfamoylbutanamide |
InChI |
InChI=1S/C4H10N2O3S/c1-2-3-4(7)6-10(5,8)9/h2-3H2,1H3,(H,6,7)(H2,5,8,9) |
InChI Key |
LHUYCAZNGRJTSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)N |
Origin of Product |
United States |
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